- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,
Cas no 94497-51-5 (Tamibarotene)

Tamibarotene structure
Produktname:Tamibarotene
Tamibarotene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
- AM80
- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
- Am 80 (pharmaceutical)
- Amnolake
- NSC 608000
- Retinoid AM 80
- Tamibarotene
- Am-80
- TAMIBAROTENE,AM 80,AM-80,AM80
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
- Am 80
- retinobenzoic acid
- Tamibaro
- Amnoid
- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
- 08V52GZ3H9
- NSC608000
- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
- Am 80 (RAR agonist)
- INNO 507
- OP 01
- RR 110
- SY 1425
- TM 441
- TOS 80T
- and OP-01
- HMS3743C03
- Tamibarotene [USAN:INN]
- BCP07492
- DTXCID3026853
- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
- 94497-51-5
- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
- SMR002530320
- AKOS015902693
- CCG-268044
- A80
- OMS-0728
- Tamibarotene [INN]
- D01418
- BRD-K36627727-001-05-4
- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
- HMS3652H04
- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
- BDBM50061625
- TOS-80T
- AC-7049
- TAMIBAROTENE [WHO-DD]
- TOS-80
- INNO-507
- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
- NCGC00181111-01
- Amnoleuk
- TM-411
- SW219913-1
- Z-208
- Tamibarotene (JAN/USAN/INN)
- TAMIBAROTENE [MI]
- CAS-94497-51-5
- TAMIBAROTENE [USAN]
- 121GE003
- Tox21_112725
- GTPL2648
- s4260
- MUTNCGKQJGXKEM-UHFFFAOYSA-N
- C22H25NO3
- MLS004774034
- TAMIBAROTENE [MART.]
- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
- CHEBI:32181
- Amnoid (TN)
- 2cbr
- NCI60_004716
- DTXSID5046853
- NS00068306
- CHEMBL25202
- SY-1425
- TAMIBAROTENE [JAN]
- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
- MLS003899239
- OP-01
- MFCD00866188
- Q7681221
- SBI-0654073.0001
- WHO 7349
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
- Tox21_112725_1
- HY-14652
- SCHEMBL36207
- NCGC00181111-02
- DB04942
- CS-0654
- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
- Tamibarotene, >=98% (HPLC)
- RR-110
- UNII-08V52GZ3H9
- AS-14083
- NSC-608000
- MLS006011150
- Tamibarotene(Am-80)
-
- MDL: MFCD00866188
- Inchi: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
- InChI-Schlüssel: MUTNCGKQJGXKEM-UHFFFAOYSA-N
- Lächelt: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 351.18300
- Monoisotopenmasse: 351.183
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 3
- Komplexität: 546
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 5.4
- Topologische Polaroberfläche: 66.4
- Tautomerzahl: 2
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.154
- Schmelzpunkt: 190-195°C
- Siedepunkt: 449.6°C at 760 mmHg
- Flammpunkt: 225.7°C
- Brechungsindex: 1.593
- Löslichkeit: Soluble to 50 mM in DMSO
- PSA: 66.40000
- LogP: 5.05910
- Löslichkeit: Nicht bestimmt
Tamibarotene Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- RTECS:DH6940000
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tamibarotene Zolldaten
- HS-CODE:2924299090
- Zolldaten:
China Zollkodex:
2924299090Übersicht:
Andere zyklische Amide (einschließlich zyklischer Carbamate)(einschließlich ihrer Derivate sowie ihrer Salze). MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung zu, Verpackung
Zusammenfassung:
299299090. andere zyklische Amide (einschließlich zyklische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:30,0%
Tamibarotene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T6694-25mg |
Tamibarotene |
94497-51-5 | >98% | 25mg |
¥480.0 | 2023-09-15 | |
AK Scientific | B678-25mg |
Tamibarotene |
94497-51-5 | >98% (HPLC) | 25mg |
$67 | 2023-09-16 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12210-10mg |
Tamibarotene |
94497-51-5 | 98% | 10mg |
¥403.00 | 2023-09-09 | |
eNovation Chemicals LLC | D573871-20g |
Tamibarotene |
94497-51-5 | 99% | 20g |
$1250 | 2022-11-01 | |
Ambeed | A197861-100mg |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 98% | 100mg |
$41.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27120-50mg |
Tamibarotene |
94497-51-5 | 98% | 50mg |
¥637.0 | 2023-09-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB33308-0.01g |
Tamibarotene |
94497-51-5 | 97% | 0.01g |
¥364 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | JX002639-1g |
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 98% | 1g |
¥1216.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | T6694-25mg |
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 98.2% | 25mg |
¥480.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | S4260-50mg |
4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 50mg |
¥800.79 | 2023-09-15 |
Tamibarotene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
Referenz
- Synthesis of Tamibarotene via Ullmann-Type CouplingOrganic Process Research & Development, 2017, 21(5), 748-753,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Referenz
- New process for preparation of Tamibarotene, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C
Referenz
- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routingAngewandte Chemie, 2022, 61(24),,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer AgentLetters in Drug Design & Discovery, 2016, 13(8), 729-733,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Tamibarotene: Leukemia therapy retinoid RARα agonistDrugs of the Future, 2005, 30(7), 688-693,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
Referenz
- Improved synthesis of anti-leukemia drug tamibaroteneZhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt
Referenz
- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium ComplexOrganic Letters, 2013, 15(14), 3678-3681,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activityJournal of Medicinal Chemistry, 1988, 31(11), 2182-92,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolitesChemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referenz
- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
Referenz
- Synthesis of tamibaroteneZhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Method for preparing tamibarotene with stable crystal form, China, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated
Referenz
- Process improvement of tamibarotene preparationYaoxue Shijian Zazhi, 2012, 30(4), 287-288,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Process for synthesizing Tamibarotene, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
- Method for synthesizing tamibarotene, China, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Tamibarotene Raw materials
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 1446134-13-9
- Mono-Methyl terephthalate
- 4-(Dimethylcarbamoyl)benzoic Acid
- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
Tamibarotene Preparation Products
Tamibarotene Verwandte Literatur
-
P. Nordeman,S. Y. Chow,A. F. Odell,G. Antoni,L. R. Odell Org. Biomol. Chem. 2017 15 4875
-
Ming-Chen Fu,Jia-Xin Wang,Wei Ge,Fang-Ming Du,Yao Fu Org. Chem. Front. 2023 10 35
-
Kurt D. Ristroph,Robert K. Prud'homme Nanoscale Adv. 2019 1 4207
-
Kazuharu Sugawara,Asako Yugami,Toshihiko Kadoya,Hideki Kuramitz,Kohei Hosaka Analyst 2012 137 3781
-
Sevan D. Houston,Tyler Fahrenhorst-Jones,Hui Xing,Benjamin A. Chalmers,Melissa L. Sykes,Jeanette E. Stok,Clementina Farfan Soto,Jed M. Burns,Paul V. Bernhardt,James J. De Voss,Glen M. Boyle,Maree T. Smith,John Tsanaktsidis,G. Paul Savage,Vicky M. Avery,Craig M. Williams Org. Biomol. Chem. 2019 17 6790
94497-51-5 (Tamibarotene) Verwandte Produkte
- 922559-11-3(N'-(4-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide)
- 77381-90-9(2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one)
- 1044767-99-8(5-Bromo-4-chloropyrimidin-2-amine)
- 298215-88-0(4-(3-Oxo-3-phenyl-1-propenyl)phenyl 4-fluorobenzenesulfonate)
- 443353-34-2(N-(2,4-dimethoxyphenyl)-2-{4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)
- 1509655-80-4(2,2-dimethyl-1-(pyridin-2-yl)cyclopropylmethanamine)
- 28272-93-7(N,N'-Bis(2-chlorophenyl)propanediamide)
- 22102-68-7(N-(Hexacosanoyloxy)succinimide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94497-51-5)Tamibarotene

Reinheit:99%
Menge:5g
Preis ($):492.0